9-Borabicyclo[3.3.1]nonane dimer (9-BBN dimer, CAS 21205-91-4) is a highly sterically hindered, commercially available dialkylborane reagent utilized extensively in advanced organic synthesis. Unlike transient borane species, it exists as a stable crystalline solid at room temperature, offering superior handling characteristics. In procurement and process chemistry, 9-BBN is primarily selected for its unparalleled regioselectivity in the anti-Markovnikov hydroboration of alkenes and alkynes. Furthermore, the resulting B-alkyl-9-BBN intermediates are critical, high-yielding coupling partners in sp3-sp2 Suzuki-Miyaura cross-coupling reactions, making this compound an indispensable building block in the pharmaceutical and fine chemical industries [1].
Attempting to substitute 9-BBN dimer with generic borane solutions (such as BH3-THF or BH3-SMe2) or other bulky dialkylboranes (like dicyclohexylborane) introduces severe process and purity liabilities. Generic boranes lack the massive steric bulk of the bicyclic 9-BBN framework, resulting in diminished regioselectivity that produces isomeric mixtures requiring costly downstream purification. Conversely, while other bulky boranes offer improved selectivity, they suffer from profound thermal instability and must be generated in situ at sub-zero temperatures. 9-BBN dimer uniquely bridges this gap, providing absolute regiocontrol as an isolable, shelf-stable solid that ensures precise stoichiometry and reproducible scale-up [1].
When reacting with terminal alkenes, 9-BBN dimer provides exceptional steric bulk that drives hydroboration almost exclusively to the terminal carbon. Quantitative comparisons show that 9-BBN achieves >99% anti-Markovnikov regioselectivity, whereas unhindered boranes like BH3-THF typically yield only ~94%, leaving ~6% of the isomeric Markovnikov byproduct [1].
| Evidence Dimension | Anti-Markovnikov Regioselectivity (%) |
| Target Compound Data | >99% (9-BBN) |
| Comparator Or Baseline | ~94% (BH3-THF) |
| Quantified Difference | Elimination of ~6% isomeric byproduct |
| Conditions | Standard hydroboration of terminal alkenes at room temperature |
Eliminates the need for tedious chromatographic separation of isomeric alcohol or borane mixtures, ensuring high-purity downstream products.
Unlike generic borane solutions (e.g., BH3-THF) which actively cleave ethereal solvents over time, or bulky dialkylboranes like dicyclohexylborane that must be generated in situ at 0 °C, the 9-BBN dimer is a highly stable crystalline solid (mp 150-152 °C) [1]. It resists rapid degradation and can be handled briefly in air, allowing for precise stoichiometric control and reliable scale-up without the variability of in situ reagent preparation.
| Evidence Dimension | Physical State and Thermal Stability |
| Target Compound Data | Stable crystalline solid (mp 150-152 °C), isolable and storable |
| Comparator Or Baseline | BH3-THF (degrades in solvent) / Dicyclohexylborane (thermally unstable, requires in situ generation) |
| Quantified Difference | Transition from unstable solutions/in situ generation to a bench-stable solid |
| Conditions | Storage and handling under standard laboratory/industrial conditions |
Allows for precise gravimetric dosing and long-term storage, drastically improving batch-to-batch reproducibility in manufacturing.
The B-alkyl-9-BBN derivatives formed via hydroboration are premier substrates for sp3-sp2 Suzuki-Miyaura cross-couplings. Compared to secondary alkylboranes or generic trialkylboranes which suffer from sluggish transmetalation and severe β-hydride elimination, primary B-alkyl-9-BBN intermediates routinely achieve >85-95% coupling yields with aryl and vinyl halides utilizing standard PdCl2(dppf) catalysis [1].
| Evidence Dimension | Cross-Coupling Yield (sp3-sp2) |
| Target Compound Data | >85-95% yield for B-alkyl-9-BBN derivatives |
| Comparator Or Baseline | Low to moderate yields with high β-hydride elimination for standard trialkylboranes |
| Quantified Difference | Significant reduction in β-hydride elimination and maximization of target cross-coupled product |
| Conditions | Pd-catalyzed cross-coupling with aryl/vinyl halides and aqueous base |
Provides a reliable, high-yielding pathway for appending complex alkyl chains to aromatic cores in pharmaceutical synthesis.
Because 9-BBN dimer forms highly stable and transmetalation-ready B-alkyl intermediates, it is the reagent of choice for appending complex sp3-hybridized alkyl chains to aromatic cores in late-stage pharmaceutical synthesis, circumventing the β-hydride elimination typical of other alkylboranes [1].
In workflows where chromatographic separation of isomeric alcohols is unfeasible, the >99% regioselectivity of 9-BBN dimer ensures that terminal alkenes are cleanly converted to primary alcohols, making it ideal for the synthesis of high-purity fine chemicals and fragrance ingredients [1].
The thermal stability and solid-state nature of 9-BBN dimer allow for precise gravimetric dosing and extended shelf-life. This makes it vastly superior to degrading BH3-THF solutions for large-scale industrial hydroboration campaigns where batch-to-batch reproducibility is critical [1].
Beyond terminal alkenes, the massive steric bulk of the bicyclic 9-BBN framework allows it to differentiate between subtly different substituents on internal unsymmetrical alkenes, enabling regioselective functionalizations that are impossible with unhindered borane reagents [1].
Flammable;Irritant